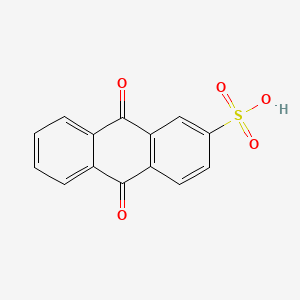
2-Anthraquinonesulfonic acid
Vue d'ensemble
Description
2-Anthraquinonesulfonic acid, also known as AQSA, is a compound that forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate . It can be used as a redox indicator to enhance the sensitivity and selectivity of the DNA biosensor .
Synthesis Analysis
Anthraquinone-2-sulfonic acid (AQ2S) can be chemically modified to facilitate electron transfer from electrodes in Shewanella oneidensis . The introduction of -OH or -NH2 group into AQ2S at position one significantly affects redox potentials .
Molecular Structure Analysis
The empirical formula of 2-Anthraquinonesulfonic acid is C14H8O5S . Its molecular weight is 328.27 .
Chemical Reactions Analysis
Anthraquinone-2-sulfonic acid is involved in various chemical reactions. For instance, it forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate . It also participates in redox reactions .
Physical And Chemical Properties Analysis
2-Anthraquinonesulfonic acid is slightly soluble in water and ethanol, but insoluble in ether . Its aqueous solution is added to HCl, and the precipitated leaf crystals contain three crystal water .
Applications De Recherche Scientifique
Neurotherapeutic Agent
AQ2S has been identified as a novel neurotherapeutic agent . It has shown potential in protecting against models of beta amyloid b (Ab) and tau aggregation-induced cell death . The mechanisms of action possibly involve preconditioning effects, anti-aggregation properties, and/or enhancing the phosphatidylinositol-3-kinase (PI3K)/AKT survival mechanism .
Neuroprotective Compound
AQ2S is a new neuroprotective compound and a novel caspase inhibitor . It has been found to reduce hydrogen peroxide (H2O2) injury and inhibit staurosporine (STS)-induced injury .
Potential Treatment for Neurodegenerative Diseases
The compound 6-methyl-1,3,8-trihydroxyanthraquinone (emodin), an anthraquinone derivative like AQ2S, is a promising therapeutic agent with possible indications for the treatment of neurodegenerative disease .
Electrochemical Applications
Anthraquinone and its derivatives, including AQ2S, have been identified as sustainable materials for electrochemical applications . They have been used in the formulation of hierarchical screening strategies for materials associated with organic electronics .
Dopant in Polypyrrole Films
AQ2S has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . This application is significant in the field of conductive polymers.
Redox Indicator
AQ2S can be used as a redox indicator to enhance the sensitivity and selectivity of DNA biosensors . This application is particularly relevant in the field of bioelectronics and biosensing.
Safety and Hazards
Handling of 2-Anthraquinonesulfonic acid should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-Anthraquinonesulfonic acid (AQ2S) are caspases and the AKT survival mechanism . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. The AKT survival mechanism, also known as the PI3K/AKT pathway, is an intracellular signaling pathway promoting survival and growth in response to extracellular signals .
Mode of Action
AQ2S interacts with its targets by inhibiting caspases and activating the AKT survival mechanism . This suggests that AQ2S may have additional mechanisms of action that are yet to be fully understood .
Biochemical Pathways
The biochemical pathways affected by AQ2S primarily involve the caspase-dependent pathway and the PI3K/AKT survival pathway . By inhibiting caspases, AQ2S can prevent programmed cell death or apoptosis. On the other hand, by enhancing the PI3K/AKT survival mechanism, AQ2S promotes cell survival and growth .
Result of Action
The molecular and cellular effects of AQ2S action are neuroprotective . It has been shown to reduce hydrogen peroxide (H2O2) injury and potently inhibit staurosporine (STS)-induced injury . This makes AQ2S a promising therapeutic agent for neurodegenerative diseases .
Propriétés
IUPAC Name |
9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWSHJJPDXKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045030 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anthraquinonesulfonic acid | |
CAS RN |
84-48-0 | |
| Record name | 2-Anthraquinonesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthraquinone-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthraquinonesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ANTHRAQUINONESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-anthraquinonesulfonic acid function as a redox mediator in biological systems?
A1: Research suggests that 2-anthraquinonesulfonic acid can influence the oxidation-reduction potential (ORP) in biological systems like bacterial cultures. [] For instance, in the decolorization of azo dyes by Halomonas sp. GYW, the presence of 2-anthraquinonesulfonic acid impacted the reduction process. [] This suggests that it may act as a redox mediator, facilitating electron transfer and influencing the reduction of certain compounds. Further research is needed to fully elucidate the mechanisms involved.
Q2: What is the role of light in reactions involving 2-anthraquinonesulfonic acid?
A2: 2-Anthraquinonesulfonic acid can act as a photosensitizer in the presence of light. [] Specifically, it can facilitate the autoxidation of certain buffers, such as HEPES, under light exposure. [] This process involves the absorption of light energy by 2-anthraquinonesulfonic acid, leading to the generation of reactive oxygen species that then react with the buffer components.
Q3: Beyond its role as a redox mediator, are there other applications for 2-anthraquinonesulfonic acid?
A3: While the provided research focuses on its redox properties, 2-anthraquinonesulfonic acid derivatives have shown promise in gold recovery applications. [] While the specific details regarding 2-anthraquinonesulfonic acid itself are absent from the abstract, this highlights the potential for broader applications within material science and resource extraction depending on the modification and application context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

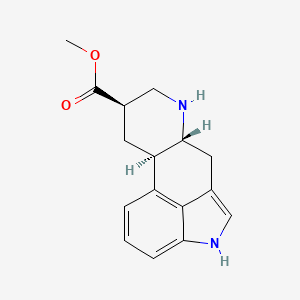

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)

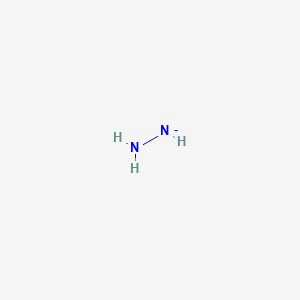
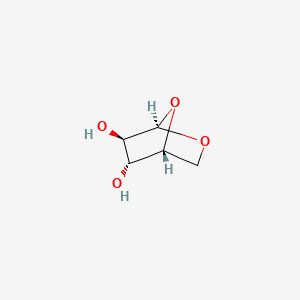

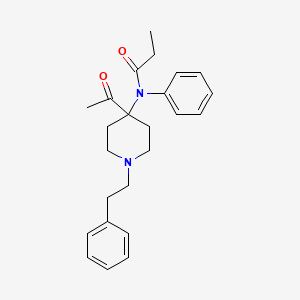
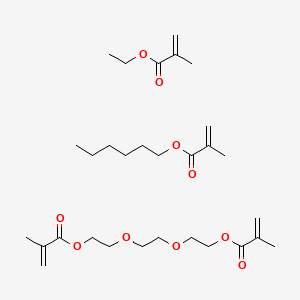
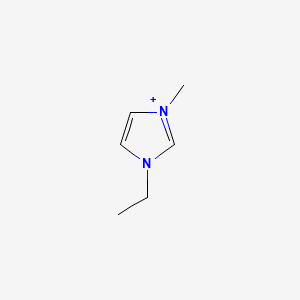
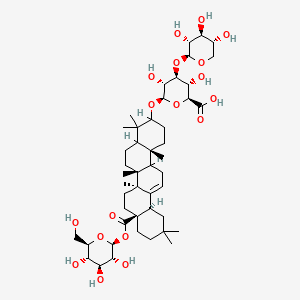
![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
